molecular formula C7H7ClO2S B6588789 3-(3-chlorothiophen-2-yl)propanoic acid CAS No. 1514031-09-4

3-(3-chlorothiophen-2-yl)propanoic acid

Cat. No. B6588789
CAS RN: 1514031-09-4
M. Wt: 190.6
InChI Key:
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Description

3-(3-chlorothiophen-2-yl)propanoic acid, also known as 3-Chlorothiopropionic acid (3-CTPA) is an organosulfur compound that has been used in a variety of research applications. It is a colorless, crystalline solid with a strong odor and is soluble in water. 3-CTPA is a derivative of thiophene, which is a five-membered aromatic ring structure containing one sulfur atom. It is a versatile compound that has been used in a variety of research settings, including organic synthesis, pharmaceutical research, and biochemistry.

Scientific Research Applications

3-CTPA has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. It is used as a starting material in the synthesis of a variety of organic compounds, such as thiophene derivatives, and can be used as a catalyst in the synthesis of polymers. In pharmaceutical research, 3-CTPA is used as a starting material in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In biochemistry, 3-CTPA is used to study the structure and function of enzymes, as well as to study the effects of thiols on cellular processes.

Mechanism of Action

The mechanism of action of 3-CTPA is not well understood. It is believed that the compound acts as a thiolating agent, which means that it can donate a sulfur atom to a molecule, thus forming a thiol group. This thiol group can then react with other molecules, such as enzymes, and can modify their activity. 3-CTPA may also act as an antioxidant, which means that it can scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CTPA are not well understood. However, it has been shown to have some antioxidant activity and to be able to scavenge free radicals. In addition, 3-CTPA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.

Advantages and Limitations for Lab Experiments

3-CTPA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored for long periods of time without degradation. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in a laboratory setting. However, 3-CTPA is also highly reactive, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving 3-CTPA. One potential area of research is the development of more efficient and cost-effective methods of synthesis. Additionally, more research is needed to better understand the biochemical and physiological effects of 3-CTPA, as well as its potential therapeutic applications. Finally, further research is needed to explore the potential of 3-CTPA as an antioxidant and its ability to scavenge free radicals.

Synthesis Methods

3-CTPA can be synthesized through a variety of methods. The most common method is a nucleophilic substitution reaction between 3-chlorothiophene and propanoic acid. The reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 70-80°C. Other methods of synthesis include the reaction of 3-chlorothiophene with acetic acid and the reaction of 3-chlorothiophene with sodium propionate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorothiophen-2-yl)propanoic acid involves the introduction of a chlorothiophene group onto a propanoic acid molecule.", "Starting Materials": [ "2-bromo-3-chlorothiophene", "propanoic acid", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Bromination of 2-bromo-3-chlorothiophene with copper(I) iodide and N,N-dimethylformamide to yield 3-bromo-2-chlorothiophene", "Alkylation of 3-bromo-2-chlorothiophene with propanoic acid and potassium carbonate in N,N-dimethylformamide to yield 3-(2-chlorothiophen-3-yl)propanoic acid", "Reduction of 3-(2-chlorothiophen-3-yl)propanoic acid with triethylamine and hydrochloric acid to yield 3-(3-chlorothiophen-2-yl)propanoic acid", "Neutralization of the reaction mixture with sodium hydroxide and extraction with diethyl ether", "Drying of the organic layer with anhydrous sodium sulfate and evaporation of the solvent to yield the desired product" ] }

CAS RN

1514031-09-4

Molecular Formula

C7H7ClO2S

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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